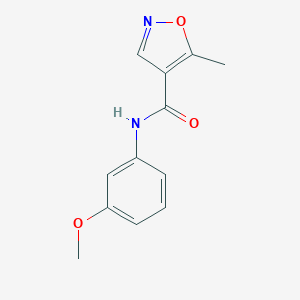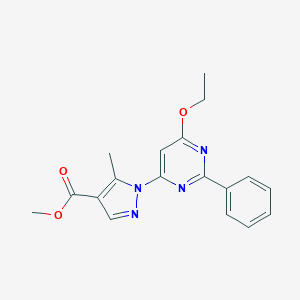
2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide, also known as DCNFN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCNFN is a derivative of nicotinamide, which is a well-known vitamin B3 compound.
作用機序
The mechanism of action of 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. HDAC inhibitors have been shown to have anticancer and neuroprotective effects. 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects
2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has been shown to have various biochemical and physiological effects. In cancer cells, 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has been shown to induce apoptosis by activating caspases, which are enzymes that play a role in programmed cell death. 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has also been shown to inhibit the activity of HDACs, which can lead to changes in gene expression and cell differentiation. In the brain, 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has been shown to reduce oxidative stress and inflammation, which are both involved in neurodegenerative diseases. In diabetes, 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has been shown to improve glucose metabolism and reduce insulin resistance.
実験室実験の利点と制限
2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has been shown to have potent effects in various assays. 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has been shown to have low toxicity in cell culture and animal models, which makes it a promising candidate for further studies. However, there are also some limitations to using 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide is also relatively insoluble in water, which can make it challenging to use in certain assays.
将来の方向性
For 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide research include the development of derivatives with improved solubility and potency, the study of 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide in combination with other compounds, and further studies to determine its potential as a therapeutic agent.
合成法
2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide can be synthesized by a multistep process starting from 1-naphthylamine. The first step involves the formation of 1-naphthyl-2,6-dichloro-5-nitrosoacetanilide by reacting 1-naphthylamine with 2,6-dichloro-5-nitrosoacetanilide. The nitroso group is then reduced to an amine group to form 1-naphthyl-2,6-dichloro-5-aminoacetanilide. This compound is then reacted with nicotinic acid to form 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide.
科学的研究の応用
2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has been studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and diabetes. In cancer research, 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. In neurodegenerative diseases, 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In diabetes research, 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has been shown to improve glucose metabolism and reduce insulin resistance.
特性
製品名 |
2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide |
|---|---|
分子式 |
C16H9Cl2FN2O |
分子量 |
335.2 g/mol |
IUPAC名 |
2,6-dichloro-5-fluoro-N-naphthalen-1-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H9Cl2FN2O/c17-14-11(8-12(19)15(18)21-14)16(22)20-13-7-3-5-9-4-1-2-6-10(9)13/h1-8H,(H,20,22) |
InChIキー |
MUEXUQSYKDWDIL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=C(N=C3Cl)Cl)F |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=C(N=C3Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B287457.png)
![1-{5-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287458.png)
![1-{5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287460.png)
![1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B287461.png)
![5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carboxamide](/img/structure/B287463.png)
![ethyl5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287465.png)
![ethyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287467.png)
![methyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287468.png)
![6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287472.png)
![3-Ethyl-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287476.png)

![Phenyl {6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl ether](/img/structure/B287478.png)